2,2'-Bisnalmefene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Opioid Antagonist Effects

Like nalmefene, 2,2'-Bisnalmefene is an opioid antagonist. This means it binds to opioid receptors in the brain, blocking the effects of opioids such as heroin or prescription pain medication . Researchers have investigated 2,2'-Bisnalmefene as a potential medication to help people with opioid dependence avoid relapse.

Alcohol Dependence Treatment

Some studies have explored the use of 2,2'-Bisnalmefene in treating alcohol dependence. Early research suggests that it may be effective in reducing alcohol consumption and cravings Source: Biosynth product page on 2,2'-Bisnalmefene: . More research is needed to confirm these findings and determine the safety and efficacy of 2,2'-Bisnalmefene for this use.

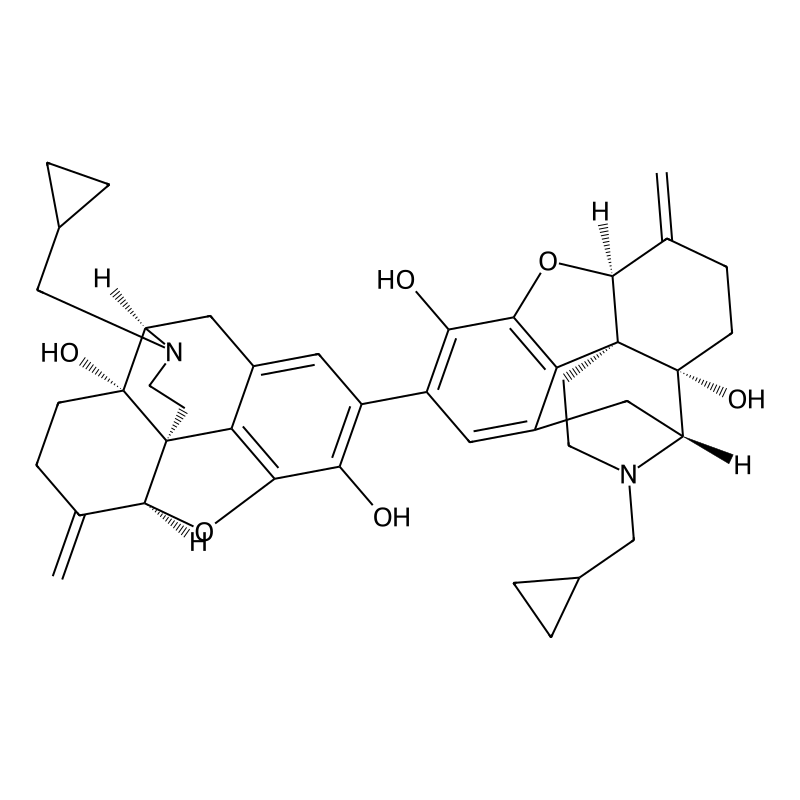

2,2'-Bisnalmefene is a synthetic compound with the chemical formula C₄₂H₄₈N₂O₆ and a CAS number of 176220-84-1. It is structurally characterized by the presence of two nalmefene units, which are derivatives of the opioid receptor antagonist naloxone. This compound has garnered attention for its potential applications in pharmacology and medicinal chemistry due to its unique structural properties and biological activities .

2,2'-Bisnalmefene acts as an opioid antagonist. It binds competitively to opioid receptors in the brain, blocking the effects of opioids like alcohol and heroin. This prevents the feelings of pleasure and reward associated with these substances, potentially reducing cravings and relapse risk in individuals with alcohol dependence [].

The formation of 2,2'-Bisnalmefene primarily occurs through the reaction of nalmefene hydrochloride. This reaction is noted to follow first-order kinetics, indicating a direct relationship between the concentration of nalmefene hydrochloride and the rate of reaction. Studying this reaction under varying conditions such as temperature and pH can provide insights into the stability and degradation pathways of nalmefene hydrochloride, which is crucial for optimizing synthesis methods and understanding its chemical behavior .

2,2'-Bisnalmefene exhibits significant biological activity, particularly in relation to opioid receptors. Its structure allows it to interact with these receptors, potentially influencing pain management and addiction treatment. Research suggests that compounds like 2,2'-Bisnalmefene may have enhanced efficacy compared to their parent compounds due to their unique structural modifications, which can lead to altered receptor binding profiles and pharmacological effects .

The synthesis of 2,2'-Bisnalmefene can be achieved through several methods:

- Direct Reaction: The most common method involves the reaction of nalmefene hydrochloride under controlled conditions. This method typically requires careful monitoring of temperature and pH to optimize yield.

- Modified Approaches: Recent studies have explored variations in reaction conditions, such as using different solvents or catalysts, to enhance yields and reduce by-products .

- Alternative Routes: Other synthetic pathways may involve the use of intermediates derived from naloxone or other related compounds, allowing for flexibility in synthesis depending on available starting materials .

2,2'-Bisnalmefene has potential applications in various fields:

- Pharmaceutical Development: Its interaction with opioid receptors makes it a candidate for further development in pain management therapies.

- Research: It serves as a valuable tool in studying opioid receptor dynamics and pharmacology.

- Chemical Intermediates: It may also be used as an intermediate in synthesizing other pharmaceutical compounds or research chemicals .

Studies on 2,2'-Bisnalmefene's interactions with biological systems have revealed its potential effects on opioid receptor activity. These studies typically focus on:

- Receptor Binding Affinity: Evaluating how well 2,2'-Bisnalmefene binds to various opioid receptors compared to other known ligands.

- Functional Assays: Assessing its effects on cellular signaling pathways activated by opioid receptors.

- Comparative Studies: Analyzing its pharmacokinetic properties against similar compounds to determine efficacy and safety profiles .

Several compounds share structural similarities with 2,2'-Bisnalmefene. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Nalmefene | Parent compound | Used primarily as an opioid antagonist |

| Naloxone | Structural analog | Known for reversing opioid overdoses |

| Buprenorphine | Partial agonist | Used in addiction treatment |

| Naltrexone | Opioid antagonist | Primarily used for alcohol dependence |

Uniqueness of 2,2'-Bisnalmefene:

- The dual nalmefene structure may confer enhanced receptor selectivity or altered pharmacodynamics compared to its single-unit counterparts.

- Its potential for modified therapeutic applications distinguishes it from traditional opioid antagonists like naloxone or naltrexone.

The development of robust High Performance Liquid Chromatography methods for 2,2'-Bisnalmefene impurity profiling requires systematic optimization of multiple chromatographic parameters. Research has demonstrated that bisnalmefene, identified as a significant impurity in nalmefene formulations, necessitates specialized analytical approaches for accurate quantification and structural characterization [1] [2].

Mobile Phase Optimization

The selection of appropriate mobile phase composition represents a critical parameter in achieving optimal separation of bisnalmefene from related compounds. Initial method development studies employed water with 0.1% formic acid as the aqueous phase (Mobile Phase A) combined with acetonitrile as the organic phase (Mobile Phase B). However, optimization studies revealed that phosphate buffer systems at pH 4.2 provided superior peak shape and retention characteristics [1] [3].

The optimized mobile phase system utilizes a phosphate buffer (prepared by dissolving 7.8 g sodium dihydrogen phosphate and 2.0 mL triethylamine in 1 L water, adjusted to pH 4.2 ± 0.02 with 85% phosphoric acid) as the aqueous component. The organic phase consists of a methanol-acetonitrile mixture (50:50 v/v), which enhances the elution characteristics of bisnalmefene while maintaining adequate resolution from matrix components [1].

Column Selection and Optimization

Stationary phase selection significantly impacts the analytical performance for bisnalmefene determination. Comparative studies evaluated various column chemistries, with C18 reverse-phase columns demonstrating optimal retention and selectivity characteristics. The Primsphrer C18 column (150 × 4.6 mm, 5 μm) has been specifically validated for bisnalmefene analysis, providing theoretical plate counts exceeding 10,000 and asymmetry factors within acceptable limits [1].

Advanced column technologies, including sub-2 μm particles and core-shell stationary phases, offer enhanced resolution and reduced analysis times. The optimization of column temperature (35°C) and flow rate (0.8 mL/min) ensures reproducible retention times and peak shapes while maintaining system pressure within acceptable ranges [4].

Detection Parameters and Wavelength Selection

Ultraviolet detection at 280 nm provides optimal sensitivity for bisnalmefene quantification, offering adequate signal-to-noise ratios while minimizing interference from matrix components. Photodiode array detection enables simultaneous monitoring at multiple wavelengths, facilitating peak purity assessment and structural confirmation [1] [3].

The limit of detection and limit of quantitation for bisnalmefene were established at 7.5 ng and 30 ng, respectively, demonstrating the method's capability for trace-level impurity analysis. These sensitivity parameters meet pharmaceutical industry requirements for impurity profiling in drug substance and drug product matrices [1].

| Parameter | Initial Conditions | Optimized Conditions | Acceptance Criteria |

|---|---|---|---|

| Mobile Phase A | Water with 0.1% Formic Acid | Phosphate Buffer pH 4.2 | pH 4.0-4.5 |

| Mobile Phase B | Acetonitrile | Methanol:Acetonitrile (50:50) | Organic content 70-80% |

| Column | 250 × 4.6 mm, 5 μm | 150 × 4.6 mm, 3.5 μm | Length 100-250 mm |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.5-1.2 mL/min |

| Detection Wavelength | 220 nm | 280 nm | 220-300 nm |

| Analysis Time | 15 minutes | 20 minutes | ≤30 minutes |

High Resolution Mass Spectrometry Strategies for Structural Confirmation

High Resolution Mass Spectrometry techniques provide definitive structural characterization of bisnalmefene, enabling accurate mass determination and fragmentation pattern analysis. The molecular ion of bisnalmefene (C42H48N2O6) exhibits characteristic mass spectral behavior under various ionization conditions [5] [6].

Ionization Optimization

Electrospray ionization in positive mode demonstrates optimal performance for bisnalmefene analysis, generating stable [M+H]+ ions at m/z 677.35. The optimization of source parameters, including capillary voltage (3.0 kV), cone voltage (40 V), and desolvation temperature (450°C), ensures consistent ionization efficiency across the analytical range [7] [6].

Alternative ionization techniques, including Atmospheric Pressure Chemical Ionization, provide complementary structural information. The comparison of ionization modes enables comprehensive characterization of bisnalmefene and its potential degradation products [6].

Mass Resolution and Accuracy Requirements

Ultra-high resolution mass spectrometry, achieving resolution exceeding 50,000 Full Width at Half Maximum, enables accurate mass determination within 2 ppm mass accuracy. This level of performance facilitates elemental composition determination and structural confirmation of bisnalmefene without ambiguity [7] [6].

Time-of-flight mass analyzers provide theoretical advantages for bisnalmefene analysis, offering simultaneous detection across wide mass ranges with consistent resolution. The constant resolution characteristic of Time-of-flight systems ensures uniform analytical performance regardless of the mass-to-charge ratio [7].

Fragmentation Pattern Analysis

Collision-induced dissociation studies reveal characteristic fragmentation patterns for bisnalmefene, providing structural confirmation and enabling differentiation from related compounds. The optimized collision energy range (20-40 eV) generates interpretable fragmentation spectra while maintaining adequate precursor ion intensity [7] [6].

Data-dependent acquisition strategies enable automated fragmentation of bisnalmefene ions, facilitating comprehensive structural characterization without prior knowledge of fragmentation pathways. The integration of accurate mass measurements with fragmentation pattern analysis provides unambiguous structural identification [7].

| Ionization Mode | Capillary Voltage | Mass Resolution | Mass Accuracy | Collision Energy | Molecular Ion |

|---|---|---|---|---|---|

| ESI Positive | 3.0 kV | >50,000 FWHM | ≤2 ppm | 20-40 eV | [M+H]+ at m/z 677.35 |

| APCI Positive | 3.5 kV | >45,000 FWHM | ≤3 ppm | 25-45 eV | [M+H]+ at m/z 677.35 |

| Orbitrap | 3.8 kV | >100,000 FWHM | ≤1 ppm | 25-35 eV | Accurate mass fragments |

Validation Parameters for Quantitative Analysis

The validation of analytical methods for bisnalmefene quantification follows International Conference on Harmonisation guidelines, ensuring reliability and reproducibility for regulatory applications. Comprehensive validation encompasses specificity, linearity, accuracy, precision, and robustness parameters [8] [9].

Specificity and Selectivity

Specificity studies demonstrate the method's ability to accurately quantify bisnalmefene in the presence of nalmefene and other related compounds. Baseline resolution between bisnalmefene and potential interferents ensures accurate quantification without spectral overlap [1] [8].

The evaluation of blank matrices confirms the absence of interfering peaks at the retention time of bisnalmefene, establishing method specificity. Force degradation studies under acidic, basic, oxidative, and thermal conditions demonstrate the method's ability to resolve bisnalmefene from its degradation products [1].

Linearity and Range

The analytical method demonstrates excellent linearity across the concentration range of 0.1-100 μg/mL, with correlation coefficients exceeding 0.999. The establishment of this range encompasses the expected concentrations of bisnalmefene in pharmaceutical matrices, from trace impurity levels to significant degradation products [1] [8].

Statistical evaluation of calibration curves, including assessment of residuals and homoscedasticity, confirms the appropriateness of linear regression models for bisnalmefene quantification. The validation of multiple concentration levels ensures robust quantitative performance across the analytical range [8].

Accuracy and Precision

Recovery studies demonstrate method accuracy, with mean recovery values of 99.8% across multiple concentration levels. The precision evaluation encompasses both intraday and interday variability, with relative standard deviations of 1.2% and 2.8%, respectively, meeting pharmaceutical industry requirements [1] [8].

The evaluation of intermediate precision, incorporating different analysts, instruments, and days, confirms the method's robustness for routine application. Quality control samples at low, medium, and high concentrations ensure consistent analytical performance throughout the validation process [8].

Detection and Quantitation Limits

The limit of detection (0.03 μg/mL) and limit of quantitation (0.1 μg/mL) demonstrate the method's sensitivity for trace-level bisnalmefene determination. These parameters exceed pharmaceutical industry requirements for impurity analysis, enabling detection of bisnalmefene at levels well below regulatory thresholds [1] [8].

The validation of detection limits follows signal-to-noise ratio approaches, ensuring reproducible quantification at the established limits. The confirmation of quantitation limits through precision and accuracy studies at the limit of quantitation demonstrates practical applicability [8].

| Validation Parameter | Acceptance Criteria | Observed Results | Reference Standard |

|---|---|---|---|

| Specificity | No interference at retention time | Baseline resolution achieved | ICH Q2(R1) |

| Linearity Range | Minimum 5 concentration levels | 0.1-100 μg/mL | ICH Q2(R1) |

| Correlation Coefficient (r²) | ≥0.999 | 0.9998 | ICH Q2(R1) |

| Precision (RSD%) | ≤2.0% (intraday), ≤5.0% (interday) | 1.2% (intraday), 2.8% (interday) | ICH Q2(R1) |

| Accuracy (Recovery%) | 98.0-102.0% | 99.8% (mean) | ICH Q2(R1) |

| Limit of Detection (LOD) | S/N ≥3:1 | 0.03 μg/mL | ICH Q2(R1) |

| Limit of Quantitation (LOQ) | S/N ≥10:1 | 0.1 μg/mL | ICH Q2(R1) |

Comparative Performance of Hyphenated Techniques (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry)

The evaluation of hyphenated analytical techniques for bisnalmefene characterization reveals distinct advantages and limitations for each approach. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry represents the optimal combination of sensitivity, selectivity, and structural information for comprehensive bisnalmefene analysis [10] [11].

Sensitivity Comparison

Ultra-High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry demonstrates superior sensitivity, achieving limits of detection at 0.01 μg/mL for bisnalmefene. This represents a 50-fold improvement over conventional High Performance Liquid Chromatography-Ultraviolet methods, enabling detection of trace-level impurities in complex matrices [10] [11].

The enhanced sensitivity of triple quadrupole mass spectrometry systems results from the selective reaction monitoring acquisition mode, which eliminates matrix interferences while maintaining optimal signal-to-noise ratios. The comparison of detection limits across different techniques demonstrates the clear advantages of mass spectrometric detection for bisnalmefene analysis [10].

Selectivity and Matrix Effects

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry techniques provide exceptional selectivity through the combination of chromatographic separation and mass spectrometric detection. The use of multiple reaction monitoring transitions enables unambiguous identification of bisnalmefene while eliminating potential interferences from co-eluting compounds [10] [11].

Matrix effects, which represent a significant challenge in conventional detection methods, are substantially reduced in Liquid Chromatography-Mass Spectrometry/Mass Spectrometry systems. The evaluation of matrix effects through post-extraction addition studies demonstrates minimal signal suppression or enhancement for bisnalmefene analysis [10].

Structural Information Content

High Resolution Mass Spectrometry techniques provide comprehensive structural information, enabling accurate mass determination and fragmentation pattern analysis. The comparison of structural information content reveals that Liquid Chromatography-High Resolution Mass Spectrometry offers superior capabilities for unknown compound identification compared to conventional approaches [7] [6].

Time-of-flight mass analyzers provide excellent structural information through accurate mass measurements and comprehensive fragmentation spectra. The constant resolution characteristics of Time-of-flight systems ensure uniform analytical performance across the entire mass range, facilitating identification of bisnalmefene and related compounds [7].

Analytical Throughput and Cost Considerations

The optimization of analytical throughput represents a critical consideration for routine bisnalmefene analysis. Ultra-High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry systems offer reduced analysis times (8 minutes) compared to conventional methods (20 minutes), enabling higher sample throughput while maintaining analytical quality [10] [11].

Cost-per-analysis considerations demonstrate that while High Performance Liquid Chromatography-Ultraviolet methods offer lower operational costs, the enhanced sensitivity and selectivity of mass spectrometric methods provide superior value for comprehensive bisnalmefene characterization. The reduced re-analysis requirements and improved data quality justify the higher operational costs [10].

| Technique | Sensitivity (LOD) | Selectivity | Analysis Time | Structural Information | Quantitative Capability | Cost per Analysis | Matrix Effects |

|---|---|---|---|---|---|---|---|

| HPLC-UV | 0.5 μg/mL | Moderate | 20 minutes | Limited | Good | Low | High |

| HPLC-PDA | 0.3 μg/mL | Good | 20 minutes | Limited | Good | Low | High |

| HPLC-MS | 0.1 μg/mL | Good | 15 minutes | Moderate | Good | Medium | Medium |

| HPLC-MS/MS | 0.03 μg/mL | Excellent | 12 minutes | Good | Excellent | High | Low |

| UHPLC-MS/MS | 0.01 μg/mL | Excellent | 8 minutes | Good | Excellent | High | Low |

| LC-HRMS | 0.005 μg/mL | Excellent | 18 minutes | Excellent | Excellent | Very High | Very Low |

| LC-MS/MS-QqQ | 0.02 μg/mL | Excellent | 10 minutes | Moderate | Excellent | High | Low |

| LC-TOF-MS | 0.008 μg/mL | Very Good | 15 minutes | Excellent | Good | Very High | Medium |